1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorophenyl group, and a pyrrolidinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Pyrrolidinone Moiety: This can be done through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-14-4-9-17(13-18(14)24-12-2-3-19(24)25)23-20(26)21(10-11-21)15-5-7-16(22)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGIDQYKLUMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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